Fluorine Substitution in Aryloxyalkylamines Confers Distinct Physicochemical Properties Compared to Chlorine
The 4-fluorophenoxy motif in 3-(4-Fluorophenoxy)propan-1-amine imparts distinct physicochemical properties compared to the 4-chloro analog, directly impacting drug-likeness and potential for CNS penetration . While direct experimental pKa and LogP values for this specific compound are not widely reported, computed molecular properties provide a baseline for differentiation . For instance, the target compound has a computed molecular weight of 169.20 g/mol, whereas its chloro analog, 3-(4-chlorophenoxy)propan-1-amine (CAS 50911-60-9), has a molecular weight of 185.65 g/mol, a difference of 16.45 g/mol . This difference in size and lipophilicity, driven by the halogen, can influence passive membrane permeability and target binding .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 169.20 g/mol |
| Comparator Or Baseline | 3-(4-chlorophenoxy)propan-1-amine (CAS 50911-60-9): 185.65 g/mol |
| Quantified Difference | 16.45 g/mol (chloro analog is 9.7% heavier) |
| Conditions | Computed molecular weight based on molecular formula |
Why This Matters
The lower molecular weight of the fluoro analog can be advantageous in lead optimization for improving ligand efficiency and may result in different membrane permeability characteristics compared to its heavier chloro counterpart.
